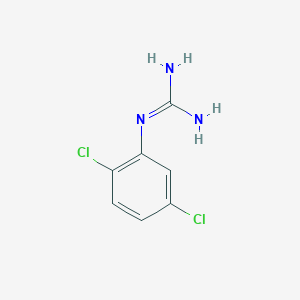

1-(2,5-Dichlorophenyl)guanidine

Description

1-(2,5-Dichlorophenyl)guanidine is a guanidine derivative featuring a 2,5-dichlorophenyl substituent. Guanidine derivatives are known for their diverse biological activities, including enzyme inhibition and metabolic roles. This compound has been identified as a metabolite of clonidine, a hypotensive agent, in dogs, rats, and humans . Its molecular formula is inferred as C₇H₆Cl₂N₃ (based on substitution patterns), and it is often studied in salt forms, such as monohydrobromide (C₇H₇Cl₂N₃·HBr; MW: 280.6 g/mol) and mononitrate (C₇H₇Cl₂N₃·HNO₃; MW: 280.6 g/mol), which influence solubility and stability .

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3H,(H4,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLKFTFGNLIAFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N=C(N)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorophenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 2,5-dichloroaniline with cyanamide under acidic conditions to form the guanidine derivative. The reaction typically proceeds as follows:

Step 1: Dissolve 2,5-dichloroaniline in a suitable solvent such as ethanol.

Step 2: Add cyanamide to the solution.

Step 3: Heat the mixture under reflux conditions for several hours.

Step 4: Cool the reaction mixture and filter the precipitated product.

Step 5: Purify the product through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow reactions or the use of automated reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods can be optimized to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)guanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: Formation of chlorinated benzoic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenylguanidines.

Scientific Research Applications

Antimicrobial Activity

1-(2,5-Dichlorophenyl)guanidine has been investigated for its antibacterial properties . Studies indicate that it exhibits activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. Its mechanism of action likely involves disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .

Antiparasitic Effects

Research has also explored the antiparasitic potential of this compound. In vitro studies suggest efficacy against parasites such as Leishmania and Trypanosoma species. The compound's ability to target specific biochemical pathways in these organisms makes it a candidate for further development as an antiparasitic agent .

Cancer Research

The compound has shown promise in cancer research as well. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines by affecting cellular signaling pathways involved in growth regulation. Its structural analogs have been synthesized and evaluated for anticancer properties, leading to the identification of more potent derivatives .

Toxicology Studies

In environmental science, this compound has been studied for its toxicity and environmental impact. Research focusing on chlorinated derivatives indicates potential cytotoxic effects on various cell lines, raising concerns about its presence in water treatment processes and the formation of toxic byproducts during chlorination .

Biodegradation Studies

Studies are ongoing to evaluate the biodegradability of this compound and its derivatives in environmental settings. Understanding how these compounds behave in natural systems is crucial for assessing their ecological risks and designing effective remediation strategies.

Case Studies

Mechanism of Action

The mechanism by which 1-(2,5-dichlorophenyl)guanidine exerts its effects involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s guanidine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Positional Isomers: 2,5- vs. 2,6-Dichloro Substitution

- 1-(2,6-Dichlorobenzyl)guanidine (CAS: 14885-07-5):

- Molecular formula : C₈H₉Cl₂N₃

- Molecular weight : 218.09 g/mol

- Key differences : The 2,6-dichloro substitution alters steric and electronic properties compared to the 2,5-isomer. This positional change may reduce binding affinity to targets like adrenergic receptors, as seen in clonidine derivatives .

Pyridine-Containing Analogs

- The trifluoroacetate salt improves crystallinity and solubility .

Sulfonylguanidine Derivatives

- Compound 14 (1-Amino-2-[4-chloro-2-(6-chlorobenzo[d][1,3]dioxol-5-ylmethylthio)-5-methylbenzenesulfonyl]guanidine): Melting point: 245–250 °C IR data: NH/CH stretches (3476–2905 cm⁻¹), SO₂ peaks (1343, 1131 cm⁻¹) Key differences: The sulfonyl group and benzo[d][1,3]dioxol substituent enhance hydrophilicity and metabolic stability compared to the parent dichlorophenylguanidine .

Methoxy-Substituted Analogs

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

1-(2,5-Dichlorophenyl)guanidine is a chemical compound belonging to the guanidine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

This compound is characterized by the presence of a guanidine group attached to a dichlorophenyl ring. The molecular formula is C7H7Cl2N3, with a molecular weight of approximately 192.05 g/mol. The compound's structure contributes to its reactivity and biological interactions.

Biological Activities

Research indicates that guanidine derivatives exhibit a broad spectrum of biological activities, including:

- Antimicrobial Effects : Some studies suggest that guanidine compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

- Anticancer Properties : There is evidence that certain guanidine derivatives can inhibit cancer cell proliferation. This may be due to their ability to modulate signaling pathways involved in cell growth and apoptosis .

- Anti-inflammatory Activity : Guanidines have been explored for their potential to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes .

- Neurological Effects : Some studies indicate that guanidine compounds may have neuroprotective effects, potentially useful in treating neurodegenerative diseases .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical biochemical pathways, such as those regulating cell proliferation and apoptosis .

- Ion Channel Modulation : Guanidines can interact with ion channels, affecting neurotransmitter release and neuronal excitability .

- Receptor Interaction : The compound might bind to various receptors, influencing cellular responses and signaling cascades .

Case Studies

Recent research has highlighted the potential applications of this compound in various fields:

- Cancer Research : A study demonstrated that derivatives of guanidine could significantly inhibit the growth of colorectal cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through caspase activation .

- Neuroprotection : Another investigation showed that certain guanidine derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential for treating conditions like Alzheimer's disease .

- Antimicrobial Activity : A comparative study found that this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent against infections .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H7Cl2N3 |

| Molecular Weight | 192.05 g/mol |

| Antimicrobial Activity | Effective against S. aureus & E. coli |

| Anticancer Activity | Induces apoptosis in colorectal cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.